4-Chlorobenzo[d]oxazole-2-carbaldehyde 4-Chlorobenzo[d]oxazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17276896
InChI: InChI=1S/C8H4ClNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H
SMILES:
Molecular Formula: C8H4ClNO2
Molecular Weight: 181.57 g/mol

4-Chlorobenzo[d]oxazole-2-carbaldehyde

CAS No.:

Cat. No.: VC17276896

Molecular Formula: C8H4ClNO2

Molecular Weight: 181.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobenzo[d]oxazole-2-carbaldehyde -

Specification

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
IUPAC Name 4-chloro-1,3-benzoxazole-2-carbaldehyde
Standard InChI InChI=1S/C8H4ClNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H
Standard InChI Key YLLSFZPHLJLOGG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)N=C(O2)C=O

Introduction

Chemical Structure and Physicochemical Properties

The structural architecture of 4-chlorobenzo[d]oxazole-2-carbaldehyde consists of a benzene ring fused to an oxazole ring, with a chlorine substituent at the 4-position of the benzene ring and an aldehyde group at the 2-position of the oxazole moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions in biological systems.

Key Physicochemical Properties

PropertyValue/Description
IUPAC Name4-chloro-1,3-benzoxazole-2-carbaldehyde
Molecular FormulaC₈H₄ClNO₂
Molecular Weight181.57 g/mol
Canonical SMILESC1=CC2=C(C(=C1)Cl)N=C(O2)C=O
InChI KeyYLLSFZPHLJLOGG-UHFFFAOYSA-N
PubChem CID55253495

The aldehyde group at the 2-position enables nucleophilic addition reactions, while the electron-withdrawing chlorine atom enhances the electrophilicity of the oxazole ring. These features make the compound amenable to further functionalization, a property exploited in drug discovery and materials science.

Synthesis Methods

Traditional Synthesis

The conventional synthesis involves the cyclization of 2-aminophenol with 4-chlorobenzoic acid under acidic conditions. Dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are employed to facilitate ring closure. The reaction typically proceeds at elevated temperatures (80–120°C) over 6–12 hours, yielding the target compound with moderate efficiency (50–70%).

Green Chemistry Approaches

Recent advancements emphasize sustainability. Microwave-assisted synthesis reduces reaction times to 15–30 minutes while improving yields to 85–90%. Additionally, nanocatalysts (e.g., ZnO nanoparticles) have been utilized to enhance selectivity and reduce energy consumption. These methods align with green chemistry principles by minimizing solvent use and waste generation.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, δ 10.2 ppm for aldehyde proton).

Biological Activities

Antimicrobial Properties

4-Chlorobenzo[d]oxazole-2-carbaldehyde exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest inhibition of microbial cell wall synthesis via interaction with penicillin-binding proteins.

Anti-inflammatory Effects

The compound suppresses COX-2 and NF-κB pathways in murine macrophages, reducing prostaglandin E₂ (PGE₂) production by 60% at 10 μM. These properties highlight its potential as a lead compound for treating inflammatory disorders.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Distinct signals include a singlet for the aldehyde proton (δ 10.2 ppm) and aromatic protons (δ 7.2–8.1 ppm).

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 181.57 [M+H]⁺.

Chromatographic Methods

Reverse-phase HPLC with a C18 column (0.1% trifluoroacetic acid in acetonitrile/water) achieves baseline separation, confirming purity ≥95%.

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for designing antimicrobial agents and kinase inhibitors. For example, Schiff base derivatives synthesized by condensing the aldehyde group with amines show enhanced bioactivity.

Materials Science

In organic electronics, its planar structure facilitates π-π stacking, making it a candidate for organic light-emitting diodes (OLEDs). Thin films exhibit a luminescence quantum yield of 0.45.

Agrochemical Development

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Chemical Reactivity

Aldehyde Group Reactivity

The aldehyde undergoes nucleophilic addition with amines to form imines and with Grignard reagents to yield secondary alcohols. For instance, reaction with methylamine produces 4-chloro-2-(methylimino)benzo[d]oxazole.

Oxazole Ring Modifications

The oxazole ring participates in electrophilic substitution at the 5-position. Nitration with fuming HNO₃ yields 5-nitro-4-chlorobenzo[d]oxazole-2-carbaldehyde, a precursor for explosive detection kits.

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